molecular formula C7H3Br2ClF2O B3335308 1,3-Dibromo-2-chloro-5-(difluoromethoxy)benzene CAS No. 1160573-79-4

1,3-Dibromo-2-chloro-5-(difluoromethoxy)benzene

Cat. No.: B3335308
CAS No.: 1160573-79-4
M. Wt: 336.35
InChI Key: CNYUMFXKDDOMFQ-UHFFFAOYSA-N
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Description

1,3-Dibromo-2-chloro-5-(difluoromethoxy)benzene is an organic compound with the molecular formula C7H3Br2ClF2O. It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, and fluorine atoms attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dibromo-2-chloro-5-(difluoromethoxy)benzene typically involves the halogenation of a suitable benzene precursor. One common method involves the bromination and chlorination of a difluoromethoxy-substituted benzene. The reaction conditions often include the use of halogenating agents such as bromine (Br2) and chlorine (Cl2) in the presence of a catalyst or under specific temperature and solvent conditions.

Industrial Production Methods

Industrial production of this compound may involve a multi-step process starting from commercially available benzene derivatives. The process includes:

    Halogenation: Introduction of bromine and chlorine atoms to the benzene ring.

    Substitution: Introduction of the difluoromethoxy group through nucleophilic substitution reactions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-2-chloro-5-(difluoromethoxy)benzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The halogen atoms (bromine and chlorine) can be replaced by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the halogen atoms.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Stille coupling, to form more complex aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1,3-Dibromo-2-chloro-5-(difluoromethoxy)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1,3-Dibromo-2-chloro-5-(difluoromethoxy)benzene involves its interaction with specific molecular targets. The halogen atoms and the difluoromethoxy group can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dibromo-2-chloro-5-fluorobenzene: Similar structure but with a fluorine atom instead of the difluoromethoxy group.

    1,3-Dibromo-5-chlorobenzene: Lacks the difluoromethoxy group, making it less complex.

    1,3-Dibromo-2-chloro-5-methoxybenzene: Contains a methoxy group instead of the difluoromethoxy group.

Uniqueness

1,3-Dibromo-2-chloro-5-(difluoromethoxy)benzene is unique due to the presence of the difluoromethoxy group, which can significantly influence its chemical properties and reactivity compared to similar compounds. This unique structural feature makes it valuable in specific synthetic applications and research contexts.

Properties

IUPAC Name

1,3-dibromo-2-chloro-5-(difluoromethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2ClF2O/c8-4-1-3(13-7(11)12)2-5(9)6(4)10/h1-2,7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNYUMFXKDDOMFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)Cl)Br)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2ClF2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001242231
Record name 1,3-Dibromo-2-chloro-5-(difluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001242231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160573-79-4
Record name 1,3-Dibromo-2-chloro-5-(difluoromethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160573-79-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dibromo-2-chloro-5-(difluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001242231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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